2-Methoxyethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
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Overview
Description
2-Methoxyethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a unique combination of functional groups, including a brominated thiophene ring, a methoxyethyl group, and a tetrahydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxyethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multiple steps:
Formation of the Thiophene Derivative: The starting material, 5-bromothiophene-2-carboxylic acid, is often synthesized through bromination of thiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Pyrimidine Ring Construction: The thiophene derivative is then subjected to a cyclization reaction with ethyl acetoacetate and urea in the presence of a base such as sodium ethoxide to form the tetrahydropyrimidine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group in the tetrahydropyrimidine ring can be achieved using reducing agents such as sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with various nucleophiles (e.g., amines, thiols) through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Sodium hydride, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a versatile intermediate for constructing more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.
Biology
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties.
Medicine
Due to its potential biological activity, this compound might be investigated as a lead compound in the development of new therapeutic agents. Its ability to interact with biological targets could be harnessed to design drugs with specific mechanisms of action.
Industry
In materials science, the compound could be used in the development of novel polymers or as a building block for organic electronic materials. Its unique electronic properties, derived from the thiophene ring, make it suitable for applications in organic semiconductors and photovoltaic devices.
Mechanism of Action
The exact mechanism of action of 2-Methoxyethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The brominated thiophene ring could facilitate binding to hydrophobic pockets in proteins, while the tetrahydropyrimidine core might engage in hydrogen bonding or electrostatic interactions with biological targets.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyethyl 4-(5-chlorothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a chlorine atom instead of bromine.
2-Methoxyethyl 4-(5-methylthiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-Methoxyethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate imparts unique electronic properties, making it more reactive in substitution reactions compared to its chlorinated or methylated analogs. This reactivity can be advantageous in synthetic applications where selective functionalization is desired.
Properties
Molecular Formula |
C13H15BrN2O4S |
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Molecular Weight |
375.24 g/mol |
IUPAC Name |
2-methoxyethyl 4-(5-bromothiophen-2-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C13H15BrN2O4S/c1-7-10(12(17)20-6-5-19-2)11(16-13(18)15-7)8-3-4-9(14)21-8/h3-4,11H,5-6H2,1-2H3,(H2,15,16,18) |
InChI Key |
REDNMMUHVAQFCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(S2)Br)C(=O)OCCOC |
Origin of Product |
United States |
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